An In-depth Technical Guide to N-Benzyl-4-bromo-1,3-thiazol-2-amine: Physicochemical Properties and Stability
An In-depth Technical Guide to N-Benzyl-4-bromo-1,3-thiazol-2-amine: Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-4-bromo-1,3-thiazol-2-amine is a substituted aminothiazole that holds potential interest for researchers in medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a privileged structure, appearing in a number of approved pharmaceuticals and clinical candidates, valued for its diverse biological activities.[1][2] The presence of a bromo substituent at the 4-position and a benzyl group on the amino nitrogen imparts specific physicochemical characteristics that are crucial for its handling, formulation, and potential biological interactions. This guide provides a comprehensive overview of the known and predicted physicochemical properties of N-Benzyl-4-bromo-1,3-thiazol-2-amine, along with a detailed discussion of its likely stability profile and the experimental protocols required for its thorough characterization.
Part 1: Molecular Identity and Physicochemical Properties
The fundamental physicochemical properties of a compound govern its behavior in both chemical and biological systems. While extensive experimental data for N-Benzyl-4-bromo-1,3-thiazol-2-amine is not widely published, we can compile its known identifiers and predict other key parameters based on its structure and data from analogous compounds.
Chemical Identity
| Property | Value | Source |
| Chemical Name | N-Benzyl-4-bromo-1,3-thiazol-2-amine | [3] |
| CAS Number | 1503590-26-8 | [3] |
| Molecular Formula | C₁₀H₉BrN₂S | [4] |
| Molecular Weight | 269.16 g/mol | |
| Chemical Structure |
| Inferred from name |
| Physical Form | Powder |
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of N-Benzyl-4-bromo-1,3-thiazol-2-amine. These predictions are based on computational models and data from structurally related compounds, such as other 2-aminothiazole and N-benzyl derivatives.
| Property | Predicted Value | Rationale and Comparative Insights |
| Melting Point | Moderately high | Aromatic and heterocyclic compounds with similar molecular weights often exhibit melting points in the range of 100-200°C. For instance, the related compound 4-(4-Bromophenyl)-N-(3,4-dimethoxybenzylidene)thiazol-2-amine has a melting point of 134–136 °C.[5] The presence of hydrogen bonding capability and the rigid thiazole ring would contribute to a relatively high melting point. |
| Boiling Point | > 300°C (with decomposition) | Due to its molecular weight and polar functional groups, a high boiling point is expected. However, thermal decomposition is likely to occur before boiling at atmospheric pressure. |
| Solubility | Poor in water; Soluble in organic solvents | The molecule has a significant nonpolar character due to the benzyl and bromophenyl rings, which suggests poor aqueous solubility.[6] Benzothiazole derivatives, in general, are known for their poor water solubility.[7] Good solubility is predicted in polar aprotic solvents like DMSO and DMF, and in alcohols like ethanol and methanol.[6] |
| pKa | 3.5 - 5.0 | The most basic center is the endocyclic nitrogen of the thiazole ring. The pKa values of 5-substituted 2-aminothiazoles are influenced by the substituents, and protonation typically occurs on the ring nitrogen.[8] The benzyl group on the exocyclic nitrogen may slightly influence the basicity. |
| logP | 3.0 - 4.0 | The calculated logP for many 2-aminothiazole derivatives falls within a range that is favorable for drug-like properties. The presence of the lipophilic benzyl and bromo groups would contribute to a higher logP value, indicating good lipid permeability. |
Part 2: Chemical Stability Profile
The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its shelf-life, formulation, and safety.[9][10] Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[11][12][13][14][15] For N-Benzyl-4-bromo-1,3-thiazol-2-amine, the stability is likely influenced by its susceptibility to hydrolysis, oxidation, and photolysis.
Predicted Degradation Pathways
Based on the functional groups present in the molecule, the following degradation pathways are plausible under stress conditions:
-
Hydrolysis: The 2-aminothiazole ring can be susceptible to hydrolysis, particularly under alkaline conditions, which can lead to ring opening.[16][17] Acidic conditions might lead to protonation of the thiazole nitrogen, which could also influence stability.[18]
-
Oxidation: The sulfur atom in the thiazole ring and the secondary amine are potential sites for oxidation. Oxidative stress could lead to the formation of sulfoxides or other related impurities.
-
Photolysis: Many heterocyclic aromatic compounds are sensitive to light.[19] Exposure to UV or visible light could induce photochemical reactions, leading to the formation of photodegradants.[20][21][22][23][24]
The following diagram illustrates the potential degradation pathways for N-Benzyl-4-bromo-1,3-thiazol-2-amine.
Caption: Predicted degradation pathways for N-Benzyl-4-bromo-1,3-thiazol-2-amine.
Part 3: Experimental Protocols for Characterization
To definitively determine the physicochemical properties and stability of N-Benzyl-4-bromo-1,3-thiazol-2-amine, a series of well-defined experiments are necessary. The following section provides detailed, step-by-step methodologies for key analytical procedures.
Workflow for Physicochemical and Stability Assessment
The following diagram outlines the logical workflow for a comprehensive evaluation of the compound.
Caption: Experimental workflow for physicochemical and stability profiling.
Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6]
Objective: To determine the solubility of N-Benzyl-4-bromo-1,3-thiazol-2-amine in various solvents (e.g., water, phosphate buffer pH 7.4, ethanol).
Materials:
-
N-Benzyl-4-bromo-1,3-thiazol-2-amine
-
Selected solvents (HPLC grade)
-
Scintillation vials
-
Orbital shaker with temperature control
-
0.22 µm syringe filters
-
Validated HPLC-UV method for quantification
Procedure:
-
Add an excess amount of N-Benzyl-4-bromo-1,3-thiazol-2-amine to a scintillation vial.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary experiment should be conducted to determine the time to reach equilibrium.
-
After shaking, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC-UV to determine the concentration of the dissolved compound.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Protocol for Forced Degradation Studies
Forced degradation studies are performed to identify the likely degradation products and to demonstrate the specificity of the analytical method.[11][12][14] A target degradation of 5-20% is generally recommended.[11][14]
3.3.1. Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A typical starting point for a reverse-phase method would be:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., determined by UV scan)
-
Temperature: Ambient or controlled (e.g., 30°C)
3.3.2. Hydrolytic Stability
Objective: To evaluate the susceptibility of the compound to hydrolysis at different pH values.[18]
Procedure:
-
Prepare solutions of N-Benzyl-4-bromo-1,3-thiazol-2-amine (e.g., 1 mg/mL) in:
-
0.1 N HCl (acidic)
-
Water (neutral)
-
0.1 N NaOH (alkaline)
-
-
Store the solutions at an elevated temperature (e.g., 60°C) and protect from light.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using the stability-indicating HPLC method.
3.3.3. Oxidative Stability
Objective: To assess the compound's sensitivity to oxidation.
Procedure:
-
Prepare a solution of N-Benzyl-4-bromo-1,3-thiazol-2-amine (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Add a solution of hydrogen peroxide (e.g., 3% or 30%).
-
Store the solution at room temperature and protect from light.
-
At specified time points, withdraw samples, quench any remaining oxidizing agent if necessary, and dilute.
-
Analyze the samples by HPLC.
3.3.4. Photostability
Objective: To determine the effect of light exposure on the compound's stability, following ICH Q1B guidelines.[20][21][22][23][24]
Procedure:
-
Expose a solid sample and a solution of N-Benzyl-4-bromo-1,3-thiazol-2-amine to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[20][23]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
After the exposure period, prepare solutions of the solid sample and dilute the solution sample.
-
Analyze all samples by HPLC.
Conclusion
N-Benzyl-4-bromo-1,3-thiazol-2-amine is a compound with potential for further investigation in drug discovery. While specific experimental data on its physicochemical properties are limited, this guide provides a framework for its characterization based on its chemical structure and the behavior of related compounds. The provided experimental protocols offer a systematic approach for researchers to determine its solubility, pKa, logP, and stability profile. A thorough understanding of these parameters is essential for any future development of this and other novel chemical entities.
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. nextsds.com [nextsds.com]
- 4. PubChemLite - N-benzyl-4-bromo-1,3-thiazol-2-amine (C10H9BrN2S) [pubchemlite.lcsb.uni.lu]
- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. longdom.org [longdom.org]
- 13. onyxipca.com [onyxipca.com]
- 14. sgs.com [sgs.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time | PharmaCores [pharmacores.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 22. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. caronscientific.com [caronscientific.com]
- 24. certified-laboratories.com [certified-laboratories.com]

